CY2
Overview
Description
CY2 is a compound known for its unique structure and properties. It is commonly referred to as Cyanine2 NHS Ester in scientific literature. This compound is widely used in biochemical research due to its ability to form stable covalent bonds with various biomolecules, making it an essential tool in fields such as protein labeling and drug development .
Preparation Methods
The synthesis of CY2 involves several steps. The key starting materials include 3-ethyl-1,3-benzoxazole and hexanoic acid. The synthetic route typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3-ethyl-1,3-benzoxazole with an appropriate aldehyde to form the intermediate compound.
Formation of the Benzoxazolium Ion: The intermediate is then reacted with a suitable reagent to form the benzoxazolium ion.
Coupling with Hexanoic Acid: The final step involves coupling the benzoxazolium ion with hexanoic acid to form the desired compound.
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
CY2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazolium ion, where nucleophiles replace the leaving group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions with other biomolecules, forming stable covalent bonds.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CY2 has a wide range of scientific research applications:
Protein Labeling: It is used as a fluorescent probe for labeling proteins, allowing researchers to track protein distribution and interactions within cells.
Drug Development: The compound is used in drug development to modify and study the behavior of potential drug candidates.
Biological Imaging: Its fluorescent properties make it useful in biological imaging techniques, such as fluorescence microscopy, to visualize cellular structures and processes.
Mechanism of Action
The mechanism of action of CY2 involves its ability to form stable covalent bonds with biomolecules. The compound’s active ester group reacts with amino groups on proteins and other biomolecules, forming a stable amide bond. This covalent attachment allows researchers to label and track the biomolecules within biological systems .
Comparison with Similar Compounds
CY2 is unique due to its specific structure and properties. Similar compounds include:
Cyanine3 NHS Ester: Another fluorescent probe used for protein labeling, but with different spectral properties.
Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye for labeling biomolecules, but with different chemical reactivity and spectral characteristics.
These compounds share similar applications but differ in their chemical structures and specific properties, making each suitable for different research needs.
Biological Activity
CY2, a derivative of andrographolide, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article reviews the cytotoxic effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer), MiaPaCa-2 (pancreatic cancer), and HepG2 (liver cancer). The following table summarizes the growth inhibition concentrations (GI50) observed for this compound in these cell lines:
Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 10.5 | Induction of apoptosis via ROS pathway |
MiaPaCa-2 | 11.2 | Cell cycle arrest at G1 phase |
HepG2 | 16.6 | Mitochondrial involvement in cell death |
The mechanisms underlying the cytotoxic effects of this compound involve several key processes:
- Induction of Apoptosis : Flow cytometric analyses revealed that treatment with this compound leads to a significant increase in apoptotic cells. Specifically, the percentage of apoptotic cells in HCT116 cells treated with 20 µM this compound was observed to be 70.44% after 36 hours, compared to only 36.41% with andrographolide treatment .
- Cell Cycle Arrest : this compound treatment resulted in a marked increase in the G1 phase population of HCT116 cells, indicating cell cycle arrest. The increase in G0/G1 population was 16.57% after 36 hours, compared to only 8.48% for andrographolide .
- Reactive Oxygen Species (ROS) Generation : The induction of ROS is a critical factor in the apoptotic pathway activated by this compound. This generation of ROS contributes to mitochondrial dysfunction and subsequent cell death .
- Regulation of Key Proteins : Treatment with this compound led to upregulation of pro-apoptotic proteins such as Bax and p53, while downregulating anti-apoptotic proteins like Bcl-2 . This shift in protein expression further supports the pro-apoptotic effects of this compound.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- HCT116 Cell Line Study : In a controlled study, HCT116 cells treated with this compound showed significant morphological changes indicative of apoptosis, such as nuclear fragmentation and cell rounding. These changes were confirmed through fluorescence microscopy using acridine orange/ethidium bromide staining .
- MiaPaCa-2 and HepG2 Studies : Similar results were observed in MiaPaCa-2 and HepG2 cell lines, where this compound treatment resulted in increased apoptosis compared to control groups. The studies highlighted the potential of this compound as a therapeutic agent against pancreatic and liver cancers .
Properties
IUPAC Name |
6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORLWSFCGZCFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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